Acetamidotetramethylrhodamine
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Overview
Description
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound known for its vibrant fluorescent properties. This compound is often used in various scientific applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid involves several steps. One common method includes the use of pyronin Y as a starting material, which undergoes a series of reactions involving sodium phosphate tribasic dodecahydrate, N-methyl-2-pyrrolidone, and iodine . The reaction is typically carried out in a silicon oil bath at elevated temperatures, followed by purification steps involving filtration and vacuum distillation .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, sodium phosphate, and methylene chloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include fluorescent derivatives that are useful in various applications .
Scientific Research Applications
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid is widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent dye in biological imaging and diagnostic applications . Additionally, it has applications in the field of chemistry for studying reaction mechanisms and in the industry for developing new materials with specific optical properties .
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to fluoresce under specific conditions. The molecular structure allows it to absorb light at certain wavelengths and emit light at different wavelengths, making it useful for imaging and diagnostic purposes . The pathways involved in its fluorescence are related to the electronic transitions within the molecule, which are influenced by its chemical environment .
Comparison with Similar Compounds
Similar compounds to 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid include other xanthene derivatives such as rhodamine and fluorescein . These compounds also exhibit fluorescent properties but differ in their specific absorption and emission wavelengths, making each unique for particular applications . The uniqueness of 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid lies in its specific chemical structure, which provides distinct optical properties and reactivity .
Properties
CAS No. |
124985-63-3 |
---|---|
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |
InChI Key |
GXOCAICLOJUEBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Canonical SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Synonyms |
acetamidotetramethylrhodamine ATMR |
Origin of Product |
United States |
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